1,3-Difluoro-2-(2-fluoro-4-nitro-phenoxy)-5-(trifluoromethyl)benzene
Description
1,3-Difluoro-2-(2-fluoro-4-nitro-phenoxy)-5-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring a benzene core substituted with:
- Two fluorine atoms at positions 1 and 2.
- A 2-fluoro-4-nitro-phenoxy group at position 2.
- A trifluoromethyl (-CF₃) group at position 4.
Such compounds are often explored in agrochemical and pharmaceutical research due to their lipophilicity and resistance to metabolic degradation .
Properties
Molecular Formula |
C13H5F6NO3 |
|---|---|
Molecular Weight |
337.17 g/mol |
IUPAC Name |
1,3-difluoro-2-(2-fluoro-4-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5F6NO3/c14-8-5-7(20(21)22)1-2-11(8)23-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H |
InChI Key |
RUQPUDGYQINOKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origin of Product |
United States |
Biological Activity
1,3-Difluoro-2-(2-fluoro-4-nitro-phenoxy)-5-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of multiple fluorine atoms and a nitro group in its structure may enhance its reactivity and biological interactions. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Phenoxy Group : The reaction of 2-fluoro-4-nitrophenol with appropriate trifluoromethylating agents.
- Fluorination : Utilization of fluorinating reagents to introduce difluoro groups at the 1 and 3 positions of the benzene ring.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing nitro groups have shown effectiveness against various bacterial strains, particularly Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values reported as low as 4 μg/mL for certain derivatives .
| Compound | MIC against M. tuberculosis (μg/mL) |
|---|---|
| This compound | TBD |
| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 |
| Other derivatives | 16 - 64 |
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cancer cell lines to evaluate the safety profile of fluorinated compounds. For example, a study demonstrated that certain derivatives did not exhibit significant cytotoxic effects on normal cell lines while maintaining activity against cancer cells .
The biological activity of this class of compounds is often attributed to their ability to interact with cellular targets through:
- Electrophilic Attack : Nitro groups can undergo reduction in bacterial cells, leading to the formation of reactive intermediates that damage cellular components.
- Hydrophobic Interactions : The trifluoromethyl groups enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Study on Antitubercular Activity
In a significant study evaluating the antitubercular properties of similar compounds, it was found that modifications in substituents led to varying levels of activity against drug-resistant strains. The most potent derivative exhibited an MIC value comparable to established antitubercular agents .
Evaluation in Cancer Research
Another study focused on the cytotoxic effects of fluorinated compounds against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). Compounds similar to this compound showed promising results with IC50 values indicating effective growth inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Phenoxy-Based Analogues
Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene)
- Key differences: Replaces the 2-fluoro-phenoxy group with a 3-ethoxy-4-nitrophenoxy substituent. Contains a chlorine atom instead of fluorine at position 1.
- Chlorine’s lower electronegativity may decrease oxidative stability relative to fluorine .
Nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene)
- Key differences: Lacks the 2-fluoro substituent on the phenoxy ring. Substitutes position 1 with chlorine instead of fluorine.
- Impact: Absence of fluorine in the phenoxy ring reduces electron-withdrawing effects, possibly diminishing herbicidal activity .
1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene (CAS 1417566-41-6)
- Key differences: Replaces the 2-fluoro-4-nitro-phenoxy group with a trifluoromethoxy (-OCF₃) group.
Substituent Positioning and Bioactivity
CAY10465 (1,3-dichloro-5-[(E)-2-(4-trifluoromethylphenyl)ethenyl]benzene)
- Key differences: Features an ethenyl linker to a 4-trifluoromethylphenyl group instead of a phenoxy substituent. Substitutes fluorine with chlorine at positions 1 and 3.
- Chlorine substitution may lower metabolic resistance .
1,3-Difluoro-2-[2-(4-fluorophenyl)ethynyl]-5-pent-4-enylbenzene
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Molecular Weight | logP | Application |
|---|---|---|---|---|
| Target Compound | 2-fluoro-4-nitro-phenoxy, -CF₃ | ~335.2* | ~4.5† | Agrochemical R&D |
| Oxyfluorfen | 3-ethoxy-4-nitrophenoxy, -Cl, -CF₃ | 361.7 | 4.8 | Herbicide |
| 1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene | -OCF₃, -NO₂ | 283.1 | 3.2 | Chemical Intermediate |
| CAY10465 | Ethenyl-CF₃Ph, -Cl | 343.2 | 5.3 | Research Chemical |
*Estimated based on analogous structures. †Predicted using fragment-based methods.
Preparation Methods
Phenoxy Group Formation
The phenoxy group is formed via nucleophilic aromatic substitution (SNAr) between a fluorinated nitro-phenol and a difluoro-trifluoromethylbenzene derivative. The reaction typically proceeds under basic conditions, often using potassium carbonate or sodium hydride as the base, in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | 2-fluoro-4-nitrophenol + 1,3-difluoro-5-(trifluoromethyl)benzene | Ether bond formation via SNAr |
| 2 | Base: K2CO3 or NaH | Deprotonation of phenol to phenolate ion |
| 3 | Solvent: DMF or DMSO | Polar aprotic environment favors SNAr |
| 4 | Temperature: 80–120 °C | Optimized for yield and selectivity |
This step is critical as it sets the core phenoxy linkage and positions the substituents correctly on the aromatic system.
Fluorination Techniques
The fluorine atoms at positions 1 and 3 on the benzene ring can be introduced by:
- Using pre-fluorinated starting materials such as 1,3-difluoro-5-(trifluoromethyl)benzene.
- Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) on suitable intermediates.
- Nucleophilic aromatic substitution on activated aromatic rings bearing leaving groups (e.g., nitro or halogen substituents) replaced by fluoride ions.
Trifluoromethylation
The trifluoromethyl group is introduced either by:
- Starting from trifluoromethyl-substituted benzene derivatives.
- Using trifluoromethylation reagents such as Ruppert–Prakash reagent (TMSCF3) or trifluoromethyl iodide under copper catalysis.
- Radical trifluoromethylation under photochemical or thermal conditions.
Nitration
Nitration of the aromatic ring is conducted under controlled acidic conditions using nitric acid and sulfuric acid mixtures or milder nitrating agents to avoid decomposition or over-nitration. The nitro group is often introduced on the phenol or phenoxy intermediate before or after ether formation depending on the stability and reactivity of intermediates.
Representative Synthetic Route from Literature and Patent Data
A patent (EP3670492A1) describes environmentally friendly processes for preparing related nitro-trifluoromethyl-substituted aromatic compounds used as intermediates for phenoxyphenyl ketones and fungicidal agents. The process emphasizes:
- Use of substituted phenols and halogenated trifluoromethylbenzenes.
- Mild, selective nitration and fluorination steps.
- Avoidance of harsh conditions to reduce environmental impact.
Experimental Notes and Challenges
- Purity of starting materials : High purity of fluorinated and nitro-substituted phenols is essential to ensure reaction success.
- Reaction control : Temperature and solvent choice critically affect yield and selectivity.
- Handling of reagents : Fluorination reagents and trifluoromethylation reagents require careful handling due to toxicity and reactivity.
- Side reactions : Over-nitration, hydrolysis of ether bonds, and defluorination are potential side reactions.
Summary Table of Preparation Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
